3-Nitroacenaphthene

Organic Synthesis Nitroarene Chemistry Regioselective Nitration

Commercial 5-nitroacenaphthene is routinely contaminated with up to 20% of the 3-isomer, confounding structure-activity relationship (SAR) data and environmental quantification. Pure 3-nitroacenaphthene is the irreplaceable starting material for accessing 3-amino, 3-hydroxy, and other 3-substituted acenaphthene derivatives. - Yields regiospecifically pure 3-aminoacenaphthene via Pd/C hydrogenation - impossible with isomeric mixtures. - Enables accurate HPLC/GC-MS calibration for environmental nitro-PAH monitoring, eliminating quantification errors from co-eluting isomers. - Provides an uncontaminated electronic spectrum for intramolecular charge-transfer studies on nonalternant PAHs. - Supplied as a yellow crystalline solid (≥95% purity); custom synthesis and bulk quantities available.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 3807-77-0
Cat. No. B109402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroacenaphthene
CAS3807-77-0
Synonyms3-Nitro-acenaphthene;  1,2-Dihydro-3-nitroacenaphthylene;  NSC 137392; 
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC3=C2C1=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
InChIKeyWTRQPBAHQILXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroacenaphthene: Physicochemical Profile and Classification


3-Nitroacenaphthene (C₁₂H₉NO₂, MW 199.21) is a mononitro-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, belonging to the broader class of nitro-PAHs [1]. The compound is a yellow crystalline solid with a reported melting point in the range of 100–105 °C [2] and a density of 1.357 g/cm³ . Its synthesis is most commonly achieved via nitration of acenaphthene using nitric acid in acetic anhydride, a process that yields a mixture of the 3- and 5-nitro positional isomers [3].

3-Nitroacenaphthene: Why In-Class Substitution Is Unjustified


Despite sharing a molecular formula (C₁₂H₉NO₂) and molecular weight with its primary isomer, 5-nitroacenaphthene, 3-nitroacenaphthene exhibits critically distinct physical, chemical, and biological properties that preclude simple interchangeability [1]. The positioning of the nitro group at the 3- versus the 5-position on the acenaphthene ring system directly modulates electron density, steric hindrance, and resonance stabilization, leading to quantifiable differences in synthetic accessibility [1], melting behavior , and even mutagenic potential, as established by early nitroarene structure-activity relationship (SAR) studies [2]. This is not a case of minor batch variation; commercial sources often sell 5-nitroacenaphthene contaminated with the 3-isomer, explicitly highlighting the need for procurement of the pure, isolated 3-isomer for research demanding positional specificity .

3-Nitroacenaphthene: Key Differentiating Evidence


Regioselective Nitration: Minor vs. Major Isomer Formation

The synthesis of 3-nitroacenaphthene is inherently less efficient and more condition-dependent than that of its 5-nitro isomer, establishing it as the scarcer, higher-value target for specific structure-activity relationship (SAR) or mechanistic studies. Using the Menke nitration method with metal nitrates in acetic anhydride, the 5-isomer is produced as the major product with a yield of approximately 90% even at 30 °C, whereas the 3-isomer is formed in only 18% yield and requires a reversed addition protocol at a much lower temperature of -10 °C [1]. This 5:1 yield disparity provides a clear quantitative rationale for the higher procurement cost and specialized synthetic demand associated with the pure 3-isomer.

Organic Synthesis Nitroarene Chemistry Regioselective Nitration

Melting Point: Isomeric Differentiation

A clear and analytically useful differentiation between 3- and 5-nitroacenaphthene exists in their melting points. Pure 3-nitroacenaphthene has a reported melting point of 102 °C [1], while 5-nitroacenaphthene is consistently reported as melting in the range of 100–101 °C . This subtle but reproducible 1–2 °C difference is sufficient for identity confirmation via mixed melting point determination and serves as a primary indicator of isomeric purity in commercial samples, where 5-nitroacenaphthene is often sold as a mixture containing the 3-isomer . This difference is attributed to variations in crystal packing efficiency arising from the altered molecular dipole and steric profile imparted by the different nitro group position on the rigid acenaphthene framework.

Material Science Analytical Chemistry Quality Control

Commercial Purity and Isomeric Contamination

A critical procurement consideration is that the more common isomer, 5-nitroacenaphthene, is rarely sold in pure form. Major chemical suppliers explicitly list 5-nitroacenaphthene as containing the 3-nitro isomer, with a purity specification of ≥80.0% (GC) for the main component [1]. This indicates that up to 20% of the commercial material consists of the 3-isomer and other impurities. Consequently, researchers requiring authentic, pure 3-nitroacenaphthene as a reference standard, a synthetic intermediate, or for mechanistic studies must specifically procure the isolated 3-isomer, which is a distinct and higher-cost catalog item.

Analytical Chemistry Environmental Chemistry Procurement

3-Nitroacenaphthene: Optimal Application Scenarios


Synthesis of 3-Substituted Acenaphthenes

The synthetic difficulty and low yield of 3-nitroacenaphthene (18% vs. 90% for the 5-isomer [1]) define its primary application niche: it is the essential starting material for accessing the 3-amino, 3-hydroxy, and other 3-substituted acenaphthene derivatives. This is particularly relevant for medicinal chemistry or materials science SAR programs investigating the effect of substituent position on the acenaphthene core. For example, catalytic hydrogenation of 3-nitroacenaphthene over Pd/C cleanly yields 3-aminoacenaphthene, a key intermediate for further functionalization . Using a mixture of isomers would lead to inseparable products and confounded biological or materials data, making pure 3-nitroacenaphthene an irreplaceable procurement item for this workflow.

Analytical Reference for Environmental Nitro-PAHs

3-Nitroacenaphthene is a known product of atmospheric reactions of acenaphthene and a component of complex environmental nitro-PAH mixtures [2]. Given that commercial 5-nitroacenaphthene is routinely contaminated with up to 20% of the 3-isomer [3], any environmental analysis that fails to resolve or account for this isomer risks significant quantification errors. Procurement of high-purity (>95%) 3-nitroacenaphthene is therefore justified as a certified reference material for accurate HPLC or GC-MS method development, calibration, and validation in air particulate matter, water, or soil monitoring studies targeting specific nitroarene fingerprints [4].

Positional Isomer Effects on Photophysical Properties

The electronic absorption and emission properties of nitroacenaphthenes are highly sensitive to the nitro group position [5]. 3-Nitroacenaphthene's unique electronic spectrum, distinct from the 5-isomer, makes it a valuable model compound for studying intramolecular charge transfer (ICT) and the influence of steric hindrance on excited-state dynamics in nonalternant PAHs. Such fundamental studies, which require absolute isomeric purity to interpret spectroscopic data, directly rely on the availability of the pure 3-isomer, as any contamination from the 5-isomer would convolute the spectral signature and lead to erroneous conclusions about structure-property relationships.

Technical Documentation Hub

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